2-{[(3-Methylbutyl)amino]methyl}phenol
Description
2-{[(3-Methylbutyl)amino]methyl}phenol is a phenolic derivative characterized by a hydroxyl-substituted benzene ring with an aminomethyl group at the ortho position. The amine moiety is further substituted with a branched 3-methylbutyl chain (isopentyl group).
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-[(3-methylbutylamino)methyl]phenol |
InChI |
InChI=1S/C12H19NO/c1-10(2)7-8-13-9-11-5-3-4-6-12(11)14/h3-6,10,13-14H,7-9H2,1-2H3 |
InChI Key |
KNZOIGIGVHXZTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methylbutyl)amino]methyl}phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-hydroxybenzyl chloride with 3-methylbutylamine under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, which then eliminates the chloride ion to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Methylbutyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides and thiolates are used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and reduced phenolic derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-{[(3-Methylbutyl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-{[(3-Methylbutyl)amino]methyl}phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the aminoalkyl side chain can interact with biological receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Phenolic Derivatives with Alkylamino Substituents
- 2-{[(3-Methylbutyl)amino]methyl}phenol: Features a phenolic ring with a 3-methylbutyl-substituted aminomethyl group.
- 4-Amino-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}benzamide (CAS 72619-32-0): Shares the 3-methylbutylamino group but incorporates a benzamide linkage. The amide group increases polarity (logP ~1.8) and may reduce blood-brain barrier penetration compared to the target compound .
- Phenol,3-[(1E)-2-(4-hydroxyphenyl)ethenyl] (from Salvia miltiorrhiza): A styrylphenol with conjugated double bonds. The extended π-system enhances UV absorption and antioxidant activity but reduces solubility in aqueous media .
Phenolic Acids and Furanones
- Salvianolic Acid B: A dimeric phenolic acid with multiple hydroxyl and carboxylic acid groups. High water solubility (logP ~-1.2) and potent anti-thrombotic activity via inhibition of TXB2 and ET-1 pathways, unlike the less polar target compound .
- 4-(4’’-Hydroxybenzyl)-3-(3’-hydroxyphenethyl)furan-2(5H)-one (from Pleione bulbocodioides): A furanone with dual phenolic and aromatic substituents.
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | 209.3 | ~2.5 | 2 (OH, NH) | 2 (O, N) | Phenol, secondary amine, branched alkyl |
| 4-Amino-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}benzamide | 263.3 | ~1.8 | 3 (NH₂, NH, CONH) | 4 (O, N) | Benzamide, secondary amine |
| Salvianolic Acid B | 718.6 | ~-1.2 | 8 (OH, COOH) | 12 (O) | Dihydroxyphenyl, carboxylic acid |
| Phenol,3-[(1E)-2-(4-hydroxyphenyl)ethenyl] | 226.2 | ~2.1 | 2 (OH) | 2 (O) | Styrylphenol |
Biological Activity
2-{[(3-Methylbutyl)amino]methyl}phenol, also known as 3-(3-Amino-3-methylbutyl)phenol, is a phenolic compound with a branched alkyl side chain that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and antioxidant activities, and discusses its implications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- A phenolic hydroxyl group that enhances reactivity.
- An amino group which increases solubility in polar solvents.
- A branched alkyl chain (3-methylbutyl) that affects its interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 201.29 g/mol.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The mechanism of action is likely related to its ability to disrupt microbial cell membranes or interfere with metabolic processes.
2. Antioxidant Activity
The compound has demonstrated antioxidant activity, which is attributed to its phenolic structure. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may scavenge free radicals and reduce oxidative damage in biological systems.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Case Study 2: Antioxidant Mechanism
A study evaluated the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated a strong correlation between concentration and scavenging activity, suggesting that higher concentrations of the compound provide greater protection against oxidative damage.
The biological effects of this compound are likely due to several mechanisms:
- Hydrogen Bonding: The phenolic group can form hydrogen bonds with various biological molecules, influencing biochemical pathways.
- Hydrophobic Interactions: The branched alkyl chain enhances interaction with lipid membranes, potentially disrupting microbial integrity.
- Enzyme Modulation: Binding to specific enzymes may alter their activity, leading to changes in metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
